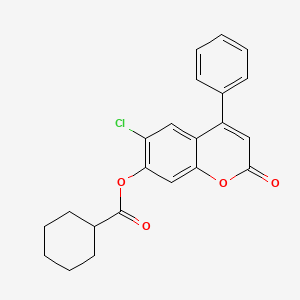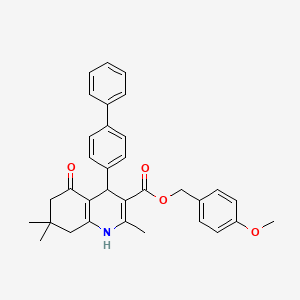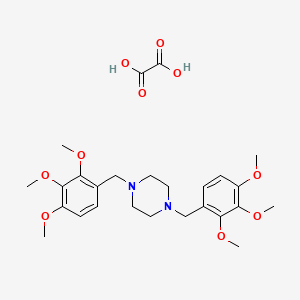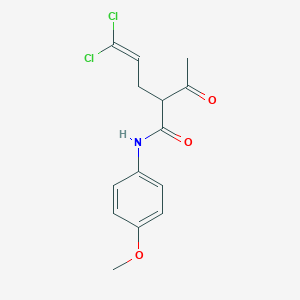![molecular formula C19H15IN2O4 B4974668 N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. C646 is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a critical role in a variety of biological processes, including gene transcription, DNA repair, and cell cycle regulation.
Mechanism of Action
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide inhibits the histone acetyltransferase (HAT) activity of p300/CBP-associated factor (PCAF) by binding to the active site of the enzyme. This leads to a reduction in the acetylation of histone and non-histone proteins, which in turn affects gene transcription, DNA repair, and cell cycle regulation.
Biochemical and Physiological Effects:
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects. For example, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide in lab experiments is its high potency and selectivity for the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). This allows for the specific inhibition of PCAF activity without affecting other HAT enzymes. However, one of the limitations of using N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide is its relatively high cost compared to other HAT inhibitors.
Future Directions
There are several future directions for the use of N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide in scientific research. One area of interest is the development of more potent and selective HAT inhibitors for use in cancer therapy. Another area of interest is the study of the role of PCAF in other biological processes, such as cell differentiation and development. Finally, the use of N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide in combination with other therapies, such as immunotherapy, may also be an area of future research.
Synthesis Methods
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-iodobenzoic acid, which is then coupled with 4-methoxyaniline to form the intermediate product. The intermediate is then subjected to a series of reactions to form the final product, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide.
Scientific Research Applications
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been widely used in scientific research to study the role of p300/CBP-associated factor (PCAF) in various biological processes. For example, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been used to investigate the role of PCAF in regulating gene transcription, DNA repair, and cell cycle regulation. N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been used to study the effect of PCAF inhibition on cancer cell growth and survival.
properties
IUPAC Name |
N-[2-[(4-iodobenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O4/c1-25-14-8-9-15(21-19(24)17-3-2-10-26-17)16(11-14)22-18(23)12-4-6-13(20)7-5-12/h2-11H,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINYNUZBBUJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-iodophenyl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)

![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)
![1-(hydroxymethyl)-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4974643.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4974656.png)
![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)

![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)
![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)
